2-Methyl-6-(4-phenylbut-1-ynyl)pyridine

mGluR5 NAM linker SAR pyridinyl-alkyne series

2-Methyl-6-(4-phenylbut-1-ynyl)pyridine (CAS 851854-14-3; CHEMBL214542) is a pyridinyl-alkyne small molecule that acts as a negative allosteric modulator (NAM) of metabotropic glutamate receptor subtype 5 (mGluR5/Grm5). It belongs to the class of aryl-substituted alkynyl analogues derived from the prototypic mGluR5 NAM 2-methyl-6-(phenylethynyl)pyridine (MPEP), distinguished by a four-carbon butynyl linker interposed between the pyridine core and the terminal phenyl ring.

Molecular Formula C16H15N
Molecular Weight 221.30 g/mol
Cat. No. B10841876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-6-(4-phenylbut-1-ynyl)pyridine
Molecular FormulaC16H15N
Molecular Weight221.30 g/mol
Structural Identifiers
SMILESCC1=NC(=CC=C1)C#CCCC2=CC=CC=C2
InChIInChI=1S/C16H15N/c1-14-8-7-13-16(17-14)12-6-5-11-15-9-3-2-4-10-15/h2-4,7-10,13H,5,11H2,1H3
InChIKeyYWQJYKCSHSTIRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-6-(4-phenylbut-1-ynyl)pyridine – A Defined Linker-Extended mGluR5 NAM for SAR-Driven Procurement


2-Methyl-6-(4-phenylbut-1-ynyl)pyridine (CAS 851854-14-3; CHEMBL214542) is a pyridinyl-alkyne small molecule that acts as a negative allosteric modulator (NAM) of metabotropic glutamate receptor subtype 5 (mGluR5/Grm5) [1]. It belongs to the class of aryl-substituted alkynyl analogues derived from the prototypic mGluR5 NAM 2-methyl-6-(phenylethynyl)pyridine (MPEP), distinguished by a four-carbon butynyl linker interposed between the pyridine core and the terminal phenyl ring [2]. The compound is a discovery-stage pharmacological tool used to interrogate the linker-length dependence of mGluR5 allosteric modulation and serves as an unsubstituted reference point within the pyridinyl-alkyne SAR series.

Why In-Class mGluR5 NAMs Cannot Substitute for 2-Methyl-6-(4-phenylbut-1-ynyl)pyridine Without Quantitative Justification


Pyridinyl-alkyne mGluR5 NAMs are not functionally interchangeable, because the length and composition of the alkyne linker critically govern both binding potency and the conformational constraints imposed on the terminal aryl group within the receptor's allosteric pocket [1]. The Bach et al. (2006) linker SAR study—the definitive primary source for this compound class—demonstrates that IC50 values span over two orders of magnitude (5 nM to >10,000 nM) across 19 closely related analogues tested under identical assay conditions [2]. A simple 'in-class' substitution without accounting for linker-specific potency and the accompanying physicochemical shifts (e.g., cLogP, molecular weight) risks introducing uncontrolled variation in target engagement, rendering experimental results non-comparable across studies. The quantitative evidence below establishes exactly where 2-methyl-6-(4-phenylbut-1-ynyl)pyridine sits within this steep SAR landscape.

2-Methyl-6-(4-phenylbut-1-ynyl)pyridine – Head-to-Head Comparative Potency & Linker SAR Evidence for Procurement Decisions


Butynyl vs. Pentynyl Linker: 3.3-Fold Potency Advantage Driven by Optimal Chain Length

Within the systematic linker SAR series reported by Bach et al. (2006), 2-methyl-6-(4-phenylbut-1-ynyl)pyridine (butynyl linker, n=2 spacer carbons) achieves an IC50 of 78 nM at human mGluR5d. When the linker is extended by a single methylene unit to the pentynyl analogue (2-methyl-6-(5-phenylpent-1-ynyl)pyridine, n=3 spacer carbons), potency drops sharply to IC50 = 258 nM—a 3.3-fold reduction [1]. Conversely, a branched methyl substitution on the butynyl linker (2-methyl-6-(4-phenylpent-1-ynyl)pyridine) yields only a modest 1.32-fold improvement (IC50 = 59 nM) without altering the chain length, indicating that linker length—rather than mere lipophilicity—is the dominant potency determinant in this region of the SAR [1]. This positions the linear butynyl linker as the shortest fully flexible tether that retains sub-100 nM potency within the unsubstituted phenyl-alkyne series.

mGluR5 NAM linker SAR pyridinyl-alkyne series

Contrasting Potency with the m-Chlorophenyl Butynyl Analogue: A 15.6-Fold Window Attributable to Aryl Substitution

Replacing the unsubstituted phenyl group of the target compound with a 3-chlorophenyl moiety—while retaining the identical butynyl linker—yields 2-(4-(3-chlorophenyl)but-1-ynyl)-6-methylpyridine, which exhibits an IC50 of 5 nM in the same FLIPR assay [1]. This represents a 15.6-fold increase in potency relative to the target compound (78 nM → 5 nM) attributable solely to the introduction of the meta-chloro substituent on the terminal aryl ring. This large potency gap demonstrates that the unsubstituted phenyl-butynyl compound defines the basal potency of the scaffold and serves as the essential comparator for quantifying the pharmacophoric contribution of aryl substitutions.

mGluR5 NAM aryl substitution halogen effect

Differentiation from the Prototypic MPEP: Linker Conformational Flexibility vs. Potency Trade-off

Relative to the prototypic mGluR5 NAM MPEP (2-methyl-6-(phenylethynyl)pyridine), which bears a rigid ethynyl linker directly conjugating the phenyl ring to the pyridine core, the target compound introduces two additional sp3-hybridized methylene units (butynyl linker), increasing the linker length from 2 to 4 atoms. MPEP exhibits an IC50 of approximately 20–36 nM depending on the assay format (20 ± 1.4 nM for hmGlu5d calcium flux [2]; 36 nM for quisqualate-stimulated PI hydrolysis [3]), compared with 78 nM for the target compound—representing an approximately 2.2- to 3.9-fold potency reduction for the butynyl analogue. However, the butynyl linker decouples the aryl ring from the pyridine π-system, eliminating the ethynyl-mediated conjugation present in MPEP and providing distinct conformational freedom that influences the entropic component of binding and enables substitution patterns not accessible on the rigid MPEP scaffold [1].

mGluR5 NAM MPEP comparator linker flexibility

Classification Within the Bach Linker SAR Hierarchy: A 78 nM Reference Point in a >2000-Fold Potency Span

The Bach et al. (2006) study profiled 19 pyridinyl-alkyne analogues under identical assay conditions (human mGluR5d FLIPR), establishing a potency continuum ranging from IC50 = 5 nM (3-chlorophenyl-butynyl analogue) to IC50 > 10,000 nM (several amide-linked and sulfoxide-containing congeners) [1]. Within this hierarchy, the target compound (IC50 = 78 nM) ranks 6th out of 19 compounds, placing it in the upper tertile of the series. Critically, it is the most potent compound among those bearing an unsubstituted phenyl group attached via a linear polymethylene linker—all higher-potency analogues in the series incorporate either aryl chlorine substitution (5–43 nM range), heteroatom-containing linkers, or branched alkyl chains [1]. This positions the compound as the optimal unsubstituted phenyl reference standard for calibrating linker-length SAR experiments within the mGluR5 NAM field.

mGluR5 NAM linker SAR hierarchy analogue ranking

Physicochemical Differentiation from MPEP: Increased cLogP and Molecular Weight with Implications for CNS Exposure

The two additional methylene units in the butynyl linker increase the molecular weight from 193.09 Da (MPEP) to 221.30 Da (target compound) and elevate the calculated XLogP from 3.77 (MPEP [2]) to an estimated value in the 4–5 range, consistent with the cLogP 2–5 range reported for active mGluR5 NAMs in this chemical series [1]. This systematic increase in lipophilicity is a direct consequence of the linker extension and is relevant for interpreting differences in brain penetration, plasma protein binding, and non-specific tissue distribution between the two compounds. While in-class analogues such as MTEP (MW 229.3; IC50 = 5 nM [3]) and fenobam (MW 237.2; IC50 = 58 nM [4]) occupy similar or higher lipophilicity space, no direct comparative data on brain-to-plasma ratio or unbound fraction exist for the target compound specifically—this differential must therefore be flagged as a class-level inference requiring experimental verification.

physicochemical properties CNS penetration lipophilicity

Opportunity for Late-Stage Diversification: The Unsubstituted Phenyl-Butynyl Scaffold as a Synthetic Intermediate

Unlike the 3-chlorophenyl analogue (IC50 = 5 nM), which already bears a potency-optimizing aryl substituent, the target compound's unsubstituted terminal phenyl ring provides a chemically addressable handle for late-stage diversification via electrophilic aromatic substitution, cross-coupling, or C–H activation strategies [1]. This enables structure–activity relationship expansion without de novo resynthesis of the pyridinyl-alkyne core. The butynyl linker further offers the potential for linker functionalization (e.g., hydroxylation, halogenation, or branching) at the two sp3 methylene positions—sites that are absent in MPEP's ethynyl linker and in the shorter propynyl homologues. Within the Bach et al. series, the branched analogue 2-methyl-6-(4-phenylpent-1-ynyl)pyridine (IC50 = 59 nM) demonstrates that linker substitution is tolerated without potency collapse, validating the butynyl scaffold as a viable template for focused library synthesis [1].

medicinal chemistry late-stage functionalization scaffold diversification

Optimal Research Application Scenarios for 2-Methyl-6-(4-phenylbut-1-ynyl)pyridine Based on Quantitative Differentiation Evidence


Linker-Length SAR Probe for Calibrating mGluR5 Allosteric Pocket Dimensions

Researchers investigating the topological constraints of the mGluR5 transmembrane allosteric binding pocket can deploy this compound as the butynyl (n=2 spacer) reference point in a systematic linker-length series (propynyl → butynyl → pentynyl). The 3.3-fold potency drop between the butynyl (78 nM) and pentynyl (258 nM) analogues—measured under identical FLIPR conditions [1]—provides a quantitative benchmark for the steric penalty associated with accommodating longer flexible linkers within the binding cavity. Combined with the rigid MPEP template (ethynyl linker, IC50 ~20–36 nM), this series triangulates the optimal linker dimensions for mGluR5 NAM pharmacophore design.

Unsubstituted Reference Standard for Deconvoluting Linker vs. Aryl Substituent Contributions in SAR Studies

The compound's unsubstituted phenyl ring, combined with its sub-100 nM potency (IC50 = 78 nM), makes it the recommended baseline comparator for any study seeking to quantify the pharmacophoric contribution of aryl substituents to mGluR5 NAM activity. The 15.6-fold potency gap relative to the 3-chlorophenyl-butynyl analogue (IC50 = 5 nM) [1] directly quantifies the m-Cl substituent effect and can be used as a reference delta for evaluating the additivity or cooperativity of additional ring substitutions. Without this unsubstituted reference, substituent SAR cannot be reliably interpreted across different pyridinyl-alkyne chemotypes.

Scaffold for Late-Stage Diversification in Focused mGluR5 NAM Library Synthesis

Medicinal chemistry laboratories engaged in hit-to-lead optimization of mGluR5 NAMs can utilize this compound as a diversification-ready intermediate. The unsubstituted phenyl ring and the two sp3-hybridized methylene positions in the butynyl linker provide at least three orthogonal vectors for parallel library synthesis—aryl functionalization, linker oxidation, and linker branching—all demonstrated to be compatible with retained mGluR5 activity, as shown by the branched analogue (IC50 = 59 nM) [1]. This contrasts with MPEP, whose rigid ethynyl linker offers no sp3 sites for functionalization, and with pre-substituted analogues whose aryl positions are already occupied.

Physicochemical Probe for Assessing Linker-Length Effects on CNS Penetration in the Pyridinyl-Alkyne Series

For CNS drug discovery programs optimizing mGluR5-targeted agents, this compound serves as a physicochemical probe with an estimated cLogP in the 4–5 range and molecular weight of 221.30 Da—lying between MPEP (MW 193, XLogP 3.77) and more lipophilic advanced leads such as MTEP (MW 229). While no direct brain penetration data are published for this specific compound, its systematic shift in lipophilicity relative to MPEP makes it an appropriate tool for studies correlating linker-length-driven physicochemical changes with in vitro–in vivo PK/PD relationships across the pyridinyl-alkyne scaffold [2].

Quote Request

Request a Quote for 2-Methyl-6-(4-phenylbut-1-ynyl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.